molecular formula C17H15FN4OS B5807010 N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5807010
M. Wt: 342.4 g/mol
InChI Key: RFORSQUUZFHLBU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth or inflammation.
Biochemical and physiological effects:
Studies have shown that N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has various biochemical and physiological effects. In cancer cells, it has been shown to induce cell death and inhibit cell proliferation. In inflammation, it has been shown to reduce the production of inflammatory cytokines. In addition, it has been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its potential as a multi-targeted agent. It has shown activity against various targets involved in cancer and inflammation. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the study of its potential as a drug delivery agent. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 3,4-dimethylaniline, 3-fluorobenzoyl chloride, and thiourea in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide and is typically carried out at room temperature. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. It has also been studied for its potential as an anti-inflammatory and anti-fungal agent. In agriculture, this compound has been studied for its potential use as a herbicide. In material science, it has been studied for its potential use in the development of organic electronic devices.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-10-6-7-14(8-11(10)2)19-16(23)20-17-22-21-15(24-17)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFORSQUUZFHLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

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